Cas no 1361882-86-1 (2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide)

2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, offering unique reactivity and structural versatility in synthetic chemistry. The presence of multiple fluorine substituents enhances its electron-withdrawing properties, making it valuable for applications in agrochemical and pharmaceutical intermediates. The aminomethyl group provides a reactive handle for further functionalization, while the difluoromethyl and trifluoromethyl groups contribute to metabolic stability and lipophilicity. This compound’s sulfonamide moiety also enables potential biological activity, particularly in enzyme inhibition. Its well-defined structure and high purity make it suitable for precision research and development in medicinal and materials chemistry.
2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide structure
1361882-86-1 structure
商品名:2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide
CAS番号:1361882-86-1
MF:C8H8F5N3O2S
メガワット:305.225037574768
CID:4932335

2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide
    • インチ: 1S/C8H8F5N3O2S/c9-7(10)3-1-5(19(15,17)18)6(8(11,12)13)4(2-14)16-3/h1,7H,2,14H2,(H2,15,17,18)
    • InChIKey: PUKZFAUMJYGBLN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C(F)F)N=C(CN)C=1C(F)(F)F)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 408
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 107

2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022000994-500mg
2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide
1361882-86-1 97%
500mg
$970.20 2022-03-01
Alichem
A022000994-1g
2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide
1361882-86-1 97%
1g
$1,848.00 2022-03-01

2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide 関連文献

2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamideに関する追加情報

2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide (CAS No. 1361882-86-1)

The compound 2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide, identified by the CAS registry number 1361882-86-1, is a highly specialized organic chemical with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions.

The molecular structure of this compound is characterized by a pyridine ring substituted with three distinct groups: an aminomethyl group at position 2, a difluoromethyl group at position 6, and a trifluoromethyl group at position 3. The sulfonamide functional group at position 4 further enhances the compound's reactivity and selectivity in various chemical environments. These substituents not only contribute to the compound's stability but also enable it to participate in a wide range of chemical transformations.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its unique combination of electron-withdrawing groups, such as the trifluoromethyl and difluoromethyl substituents, makes it an ideal candidate for designing bioactive molecules. Researchers have explored its role as a building block for developing novel drugs targeting specific biological pathways, including those involved in cancer and inflammatory diseases.

In addition to its medicinal applications, this compound has shown promise in the realm of catalysis. The sulfonamide group, known for its strong electron-withdrawing nature, can act as a directing group in various catalytic processes. Recent experiments have demonstrated its effectiveness in facilitating asymmetric synthesis reactions, which are crucial for producing enantiomerically pure compounds required in pharmaceuticals and agrochemicals.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of transition metal catalysts has significantly improved the efficiency and yield of these reactions, making large-scale production more feasible.

From an environmental perspective, this compound has been studied for its biodegradability and eco-toxicological properties. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms, which is a critical factor for its potential use in agricultural applications such as pesticides or herbicides. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, the compound 2-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-sulfonamide (CAS No. 1361882-86-1) represents a valuable addition to the arsenal of chemical tools available for advancing scientific research and industrial innovation. Its versatile structure and promising applications across multiple disciplines underscore its importance as a subject of continued investigation.

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